2-氟苯肼

描述

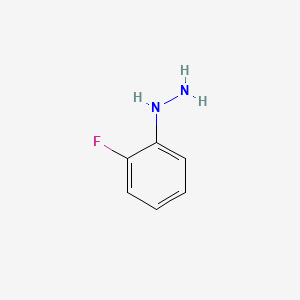

2-Fluorophenylhydrazine is a chemical compound that is part of the phenylhydrazine family, characterized by the presence of a fluorine atom attached to the phenyl ring. This functional group is known for its reactivity and ability to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex fluorinated compounds.

Synthesis Analysis

The synthesis of 2-fluorophenylhydrazine derivatives can be achieved through multiple steps involving acylation, chlorination, and hydrolysis, starting from 2-fluoroaniline. For instance, 4-chloro-2-fluorophenylhydrazine is synthesized via diazotization and subsequent reduction reactions, yielding a high purity product with an 87.1% yield and a melting point range of 59-60°C . Additionally, the condensation of phenylhydrazine with (Z)-2-fluoro-3-methoxy-2-propenoyl chloride results in the formation of (Z)-2-fluoro-3-methoxy-2-propenoic acid 2-phenylhydrazide, which upon cyclocondensation produces 4-fluoro-1,2-dihydro-1-phenyl-3H-pyrazol-3-one .

Molecular Structure Analysis

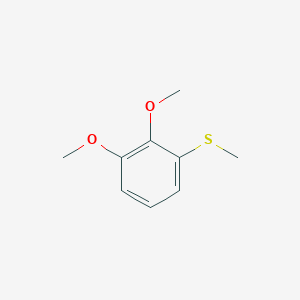

The molecular structure of 2-fluorophenylhydrazine derivatives is characterized by the presence of a fluorine atom on the aromatic ring, which can significantly influence the electronic properties of the molecule. The exact position of the fluorine atom, as well as the presence of other substituents, can lead to different reactivity patterns and molecular conformations. The structure of synthesized compounds, such as 4-chloro-2-fluorophenylhydrazine, is typically confirmed using spectroscopic methods like IR spectroscopy .

Chemical Reactions Analysis

2-Fluorophenylhydrazine and its derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including cyclocondensation to form heterocyclic compounds. For example, the reaction of 2-fluoroaryl-1H-indole-3-carboxaldehydes with thiosemicarbazide yields 2-([2-(fluoroaryl)-1H-indol-3-yl]methylene)hydrazinecarbothiamides, which can be further cyclized to produce thiazolidinylidene hydrazones with potential antifertility activity .

Physical and Chemical Properties Analysis

The physical properties of 2-fluorophenylhydrazine derivatives, such as melting points, are indicative of their purity and stability. The chemical properties are largely influenced by the presence of the fluorine atom, which can increase the acidity of adjacent hydrogens and affect the molecule's overall reactivity. The introduction of additional substituents, such as chlorine, can further modify these properties, as seen in the synthesis of 4-chloro-2-fluorophenylhydrazine, which exhibits a melting point range of 59-60°C . Analytical and spectral studies, including IR, PMR, and MS, are employed to characterize these compounds and confirm their structures .

科学研究应用

合成与表征

化学合成:2-氟苯肼及其衍生物通常出于研究目的而合成。例如,4-氯-2-氟苯肼的合成是通过重氮化和还原反应实现的,这展示了很高的产率和纯度,使其成为工业合成中一种可行的方法 (中亮,2010)。

分析表征:已经进行了研究以区分和表征各种氟苯肼异构体。这包括使用广泛的分析技术来区分 3-氟苯甲吗啉 (3-FPM) 及其邻位和对位取代异构体等研究 (McLaughlin 等人,2017)。

生物学和医学研究

生物成像和荧光研究:2-氟苯肼衍生物用于开发用于生物成像的荧光探针。例如,一项关于基于 ICT 的荧光探针用于测量生物和水样中肼的研究使用了氟苯肼衍生物。这些探针表现出低细胞毒性、高细胞渗透性,并且可用于 HeLa 细胞和斑马鱼等生物系统中的荧光成像 (朱等人,2019)。

药理学研究:2-氟苯肼化合物因其潜在的药理学应用而受到研究。例如,一项关于使用 [18F]对氟苯重氮氯化物的合成研究探索了标记放射性化合物(如 [18F]WIN 44577)的合成,表明它们在正电子发射断层扫描研究中具有潜在用途 (Feliu,1988)。

其他应用

- 多种化学应用:2-氟苯肼衍生物已用于各种化学合成中,展示了其多功能性。例如,关于用于合成氟化杂环化合物的 2-氟丙烯酸结构单元的合成研究探讨了苯肼衍生物在生产一系列产品中的用途 (史等人,1996)。

安全和危害

属性

IUPAC Name |

(2-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENWGQNPFRRVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062353 | |

| Record name | Hydrazine, (2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorophenylhydrazine | |

CAS RN |

2368-80-1, 2924-15-4 | |

| Record name | (2-Fluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2368-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (2-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 2-fluorophenylhydrazine in organic synthesis?

A1: 2-Fluorophenylhydrazine serves as a versatile reagent in synthesizing heterocyclic compounds. It plays a crucial role in forming pyrazole derivatives, a class of compounds with known biological activity. [] For instance, it reacts with acrylonitrile derivatives to produce aminopyrazole intermediates, essential for developing neuropeptide Y antagonists. []

Q2: Can you provide an example of how 2-fluorophenylhydrazine is utilized in the development of specific compounds?

A2: Certainly! In the synthesis of Carfentrazone-ethyl, a potent herbicide, 2-fluorophenylhydrazine acts as the starting material. [] The synthesis involves several steps, including amidrazone formation, phosgene cyclization, difluoromethylation, nitration, hydrogenation, diazotization, and finally, reaction with ethyl acrylate to yield Carfentrazone-ethyl. []

Q3: How does the fluorine atom in 2-fluorophenylhydrazine contribute to its reactivity or the properties of the final compounds?

A3: The presence of fluorine in 2-fluorophenylhydrazine influences both reactivity and final compound properties. In the synthesis of neuropeptide Y antagonists, the fluorine atom becomes part of the pharmacophore, the region of the molecule responsible for biological activity. [] Additionally, fluorine's presence can impact the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which are crucial for drug development.

Q4: Are there alternative synthesis routes for compounds like Carfentrazone-ethyl that don't rely on 2-fluorophenylhydrazine?

A4: While 2-fluorophenylhydrazine is a common starting material for Carfentrazone-ethyl, researchers have explored alternative synthetic pathways. One method utilizes 4-chloro-2-fluorophenyl hydrazine, undergoing reactions like condensation, 1,3-dipolar cycloaddition, and oxidation to form a key intermediate in Carfentrazone-ethyl synthesis. [] This highlights ongoing efforts to optimize synthetic strategies for efficiency and cost-effectiveness.

Q5: Beyond herbicides and neuropeptide Y antagonists, are there other applications for compounds derived from 2-fluorophenylhydrazine?

A5: Yes, 2-fluorophenylhydrazine derivatives exhibit promising antimicrobial activity. [] Studies have shown that Tetracaine thiosemicarbazide derivatives, synthesized using 2-fluorophenylhydrazine, demonstrate activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. [] This suggests potential applications in developing novel antimicrobial agents.

Q6: What analytical techniques are commonly employed to characterize and study 2-fluorophenylhydrazine and its derivatives?

A6: Researchers utilize a range of analytical techniques to characterize 2-fluorophenylhydrazine and its derivatives. Common methods include:

- Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups and confirm the structure of the synthesized compounds. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is valuable for characterizing fluorine-containing compounds and investigating chiral discrimination of monosaccharides derivatized with 2-fluorophenylhydrazine. []

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides precise molecular weight information, aiding in structural confirmation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)